![molecular formula C19H22ClNOS2 B4017425 3-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}propanamide](/img/structure/B4017425.png)

3-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}propanamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of closely related arylsubstituted halogen(thiocyanato)amides and their derivatives showcases methods that could be analogous to the synthesis of the targeted compound. Such compounds are synthesized via copper-catalyzed anionarylation and further cyclization to produce derivatives with antibacterial and antifungal properties (Baranovskyi et al., 2018).

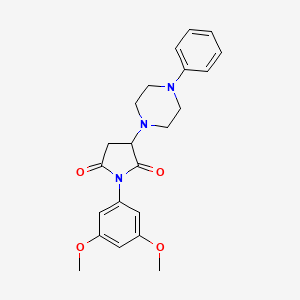

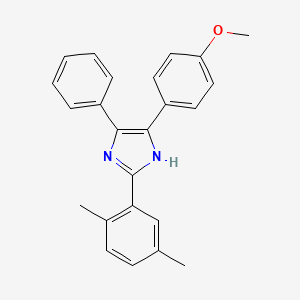

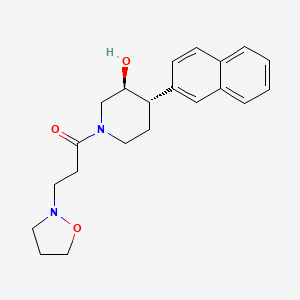

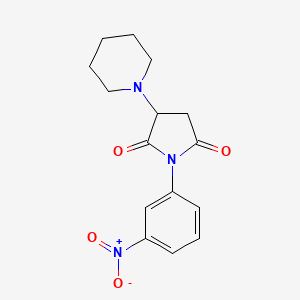

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques, including IR, 1H, and 13C NMR, and X-ray diffraction methods. For example, the crystal structure of diethyl[(4chlorophenyl)(dibenzylamino)methyl]propanedioate provides insights into potential structural configurations relevant to our target molecule (Meskini et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties can be inferred from similar compounds, such as the synthesis and characterization of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives. These reactions often involve interactions with various chemical agents, leading to new derivatives with distinct properties (Yusof et al., 2010).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, can be evaluated through studies similar to those of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, which discusses crystallography and solubility (Prasanth et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Properties

A study on the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment demonstrated the potential of these compounds in generating novel antimicrobial agents. Through a copper-catalytic anionarylation process, various compounds were synthesized and evaluated for their antibacterial and antifungal activities, highlighting the chemical versatility and potential therapeutic applications of similar structures (Baranovskyi et al., 2018).

Antitumor Activity

Research into the antitumor properties of compounds with related structures, such as 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones, revealed significant in vitro antitumor activities. Some derivatives exhibited potent growth inhibitory effects against a range of tumor cell lines, suggesting the potential of structurally similar compounds in cancer therapy (El-Azab et al., 2017).

Environmental and Biological Monitoring

The prevalence of environmental phenols and their derivatives, including chlorophenyl compounds in various matrices such as human urine and breast milk, underscores the importance of monitoring and understanding the environmental and health implications of these chemicals. Studies have aimed at assessing exposure and potential risks associated with phenolic compounds, highlighting the need for ongoing research into their occurrence, fate, and behavior in the environment and within biological systems (Mortensen et al., 2014).

Novel Synthetic Routes and Chemical Properties

Investigations into novel synthetic methods and the chemical behavior of related compounds, such as the microwave-assisted synthesis of pyrido[3,2-f][1,4]thiazepines, offer insights into the chemical properties and potential applications of these compounds. Such research not only expands the chemical toolbox but also paves the way for discovering new therapeutic agents and materials (Faty et al., 2011).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNOS2/c1-15-4-2-3-5-16(15)14-23-13-11-21-19(22)10-12-24-18-8-6-17(20)7-9-18/h2-9H,10-14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVXLTQEHGYYDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSCCNC(=O)CCSC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chlorophenyl)sulfanyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4017342.png)

![ethyl [2-(4-bromophenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4017369.png)

![N-(4-fluorobenzyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4017376.png)

![3-(2,6-dimethyl-4-morpholinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4017381.png)

![N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4017389.png)

![N-benzyl-N-[3-(2-furyl)-3-phenylpropyl]propanamide](/img/structure/B4017393.png)

![1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione](/img/structure/B4017399.png)

![N-[2-(cyclohexylthio)ethyl]-2-phenylacetamide](/img/structure/B4017420.png)

![1-(4-methoxyphenyl)-3-{[2-(2-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4017424.png)

![2-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4017454.png)